N-(1-(furan-3-yl)propan-2-yl)-2-(naphthalen-1-yl)acetamide
CAS No.: 1798486-37-9
Cat. No.: VC6449733
Molecular Formula: C19H19NO2
Molecular Weight: 293.366
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798486-37-9 |
|---|---|
| Molecular Formula | C19H19NO2 |
| Molecular Weight | 293.366 |
| IUPAC Name | N-[1-(furan-3-yl)propan-2-yl]-2-naphthalen-1-ylacetamide |
| Standard InChI | InChI=1S/C19H19NO2/c1-14(11-15-9-10-22-13-15)20-19(21)12-17-7-4-6-16-5-2-3-8-18(16)17/h2-10,13-14H,11-12H2,1H3,(H,20,21) |
| Standard InChI Key | HWNHFXKJPUHEQB-UHFFFAOYSA-N |
| SMILES | CC(CC1=COC=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Introduction
N-(1-(furan-3-yl)propan-2-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound belonging to the class of amides, characterized by the presence of a naphthalene ring and a furan moiety. This compound is of interest in medicinal chemistry and synthetic organic chemistry due to its structural features, which make it a potential candidate for pharmacological applications.
Synthesis
The synthesis of N-(1-(furan-3-yl)propan-2-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step reactions, including:
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Preparation of the naphthalene derivative: Starting with naphthalene-based precursors like 1-naphthaldehyde or 1-naphthoic acid.
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Furan incorporation: Using furan derivatives such as furan-3-carboxylic acid.
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Amide bond formation: Employing coupling reagents like carbodiimides (e.g., DCC or EDC) to link the acetamide group.
The reaction conditions generally involve:
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Organic solvents (e.g., dichloromethane or DMF).
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Mild temperatures to avoid decomposition.
Spectroscopic Characterization
The identification and confirmation of the compound's structure are achieved using advanced spectroscopic techniques:
| Technique | Purpose |
|---|---|
| IR Spectroscopy | Identification of functional groups (amide C=O stretch around 1650 cm⁻¹). |
| NMR Spectroscopy | Proton and carbon environments; key peaks for aromatic protons and amide NH. |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. |
Applications and Future Research
This compound could serve as:
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A scaffold for designing pharmacologically active derivatives.
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A model compound for studying aromatic-amide interactions in biological systems.
Future research should focus on:
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Synthesizing derivatives with varied substituents to explore structure-activity relationships (SAR).
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Investigating its pharmacokinetics and toxicity profiles.
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